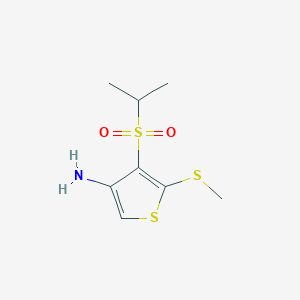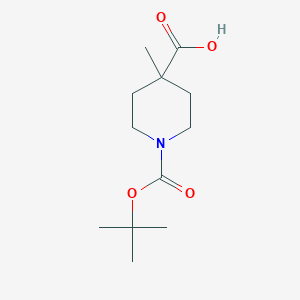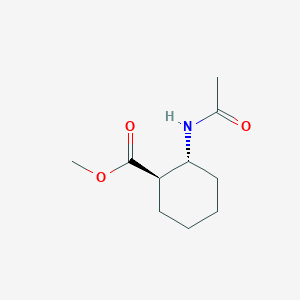
2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is also known as BPO and is a member of the oxazole family of compounds.
Wirkmechanismus
The mechanism of action of BPO is not well understood. However, it has been suggested that BPO exerts its biological effects by binding to specific targets in cells and altering their function.
Biochemical and Physiological Effects:
BPO has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BPO has been shown to possess anti-microbial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPO in lab experiments is its high purity and stability. BPO is also readily available and relatively inexpensive. However, one limitation of using BPO is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on BPO. One potential area of research is the development of BPO-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the synthesis of BPO derivatives with enhanced biological activity. Finally, BPO could be further studied for its potential applications in material science and organic synthesis.
Synthesemethoden
The synthesis of BPO involves the condensation of 4-bromoacetophenone and methylglyoxal in the presence of a base such as potassium carbonate. This reaction yields BPO as a white crystalline solid with a melting point of 154-156°C.
Wissenschaftliche Forschungsanwendungen
BPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. BPO has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
| 183559-32-2 | |
Molekularformel |
C10H8BrNO2 |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6-10(13)14-9(12-6)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
KSOSBCIAJWGRNI-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)Br |
Synonyme |
5(4H)-Oxazolone, 2-(4-bromophenyl)-4-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)





![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)



![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
